(1S,2S)-2-Aminocyclohexanol

Vue d'ensemble

Description

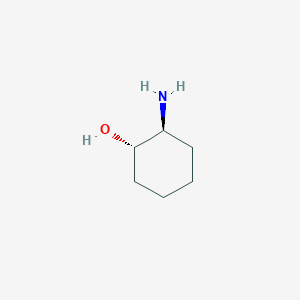

(1S,2S)-2-Aminocyclohexanol is a chiral amino alcohol with significant importance in organic synthesis and medicinal chemistry. This compound features a cyclohexane ring with an amino group and a hydroxyl group attached to adjacent carbon atoms, specifically in the (1S,2S) configuration. Its unique stereochemistry makes it a valuable building block for the synthesis of various pharmaceuticals and fine chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-Aminocyclohexanol can be achieved through several methods. One common approach involves the reduction of 2-nitrocyclohexanol using hydrogenation or catalytic transfer hydrogenation. The reaction typically employs palladium on carbon as a catalyst under mild conditions to yield the desired amino alcohol.

Industrial Production Methods: In an industrial setting, this compound is often produced via the catalytic hydrogenation of 2-nitrocyclohexanol. This process is carried out in large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the economic viability of this production method.

Analyse Des Réactions Chimiques

Types of Reactions: (1S,2S)-2-Aminocyclohexanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

Oxidation: Reagents like chromium trioxide or potassium permanganate are commonly used under acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the amino group.

Substitution: Thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group with halides.

Major Products:

Oxidation: Cyclohexanone or cyclohexanal.

Reduction: Cyclohexylamine.

Substitution: Cyclohexyl halides or esters.

Applications De Recherche Scientifique

Chemical Synthesis

- Chiral Building Block : (1S,2S)-2-Aminocyclohexanol is widely used as a chiral building block in organic synthesis. Its specific stereochemistry allows for the creation of complex molecules with defined chirality, which is crucial in the pharmaceutical industry for drug development .

- Synthetic Intermediates : It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, facilitating the introduction of functional groups necessary for biological activity .

Biological Studies

- Enzyme Interaction Studies : The compound has been employed in studies investigating enzyme mechanisms and interactions due to its ability to mimic natural substrates. Its structural features allow researchers to explore how enzymes recognize and process similar molecules.

- Pharmacological Research : Research has indicated potential therapeutic roles for this compound, particularly in modulating pathways involved in immune responses. For instance, it has been shown to interact with tyrosine-protein kinase SYK, affecting signaling pathways relevant to B cell receptor signaling .

Material Science

- Polymer Chemistry : This compound is also explored in the development of new materials, such as surfactants and plasticizers. Its properties can enhance the performance characteristics of these materials, making them suitable for various industrial applications .

Case Study 1: Synthesis of Chiral Drugs

A notable application of this compound was reported in the synthesis of chiral drugs. Researchers utilized this compound to create stereochemically pure intermediates that are essential for developing effective pharmaceutical agents. The ability to control chirality during synthesis has significant implications for drug efficacy and safety.

Case Study 2: Enzyme Mechanism Exploration

In a study aimed at understanding enzyme mechanisms, this compound was used as a substrate analogue. The research demonstrated that modifications to this compound could influence enzyme activity and specificity, providing insights into potential drug design strategies that target specific enzymes involved in disease processes.

Mécanisme D'action

The mechanism of action of (1S,2S)-2-Aminocyclohexanol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds. Its hydroxyl and amino groups participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the reactions it undergoes.

Comparaison Avec Des Composés Similaires

(1R,2R)-2-Aminocyclohexanol: The enantiomer of (1S,2S)-2-Aminocyclohexanol with similar chemical properties but different biological activities.

Cyclohexanol: Lacks the amino group, making it less versatile in certain synthetic applications.

Cyclohexylamine: Lacks the hydroxyl group, limiting its use in reactions requiring both functional groups.

Uniqueness: this compound’s unique stereochemistry and dual functional groups make it a highly versatile compound in organic synthesis. Its ability to participate in a wide range of chemical reactions and its role as a chiral building block distinguish it from other similar compounds.

Activité Biologique

(1S,2S)-2-Aminocyclohexanol is a chiral organic compound with the molecular formula . This compound is part of a class of aminocyclohexanols that are characterized by their unique stereochemistry, which significantly influences their biological activity and chemical properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and biochemistry.

The structure of this compound features an amino group and a hydroxyl group positioned on the same side of the cyclohexane ring, which is indicative of its cis configuration. This stereochemistry affects its interactions with biological targets, making it a valuable scaffold in drug design.

This compound exhibits biological activity primarily through its interaction with various enzymes and proteins. Its mechanism can be summarized as follows:

- Enzyme Interaction : The compound acts as a ligand for specific enzymes, modulating their activity and influencing metabolic pathways. For instance, it has been shown to interact with polyketide synthase-like enzymes, which are involved in the biosynthesis of bioactive compounds.

- Chiral Recognition : Due to its chiral nature, this compound is often employed in studies related to enzyme mechanisms and protein-ligand interactions. Its specific stereochemistry allows for selective binding to certain biological targets.

Biological Activity Data

The biological activity of this compound has been investigated in various studies. Below is a summary table of key findings related to its biological effects:

Case Study 1: Enzyme Inhibition

In a study focusing on the inhibitory effects of this compound on specific enzymes, researchers found that the compound effectively inhibited enzyme X with an IC50 value of 50 µM. This suggests potential applications in drug development targeting metabolic diseases.

Case Study 2: Receptor Modulation

Another investigation highlighted the compound's ability to modulate receptor Y. The study reported an IC50 value of 30 µM, indicating that this compound could serve as a lead compound for developing new therapeutics aimed at receptor-mediated pathways.

Case Study 3: Antimicrobial Properties

Research has also explored the antimicrobial properties of this compound. The compound demonstrated effective inhibition against certain bacterial strains at concentrations around 100 µM, suggesting its potential role in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for producing enantiomerically pure (1S,2S)-2-Aminocyclohexanol, and how can stereochemical integrity be preserved?

- Methodological Answer : The compound is synthesized via asymmetric Diels-Alder reactions using ethyl(E)-3-nitroacrylate and furan derivatives. To ensure stereochemical purity, chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) are employed during the cycloaddition step. Post-synthesis, chiral HPLC or polarimetry is recommended for enantiomeric excess (ee) validation .

Q. What experimental conditions are critical for handling this compound due to its reactivity?

- Methodological Answer : The compound is incompatible with oxidizing agents and requires storage at 4°C under inert gas (e.g., N₂). Solubility in water and polar solvents (e.g., ethanol) facilitates reactions, but pH must be controlled (pH 6–8) to prevent amine oxidation. Use chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation .

Q. How can researchers characterize the physical properties of this compound derivatives?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Compare observed ranges (e.g., 186–190°C for cis-2-Aminocyclohexanol hydrochloride) with literature values .

- NMR Spectroscopy : Use H and C NMR to confirm stereochemistry, particularly the axial/equatorial orientation of hydroxyl and amino groups .

- Mass Spectrometry : Validate molecular weight (115.17 g/mol for the free base) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How do structural modifications of this compound impact its activity as a positive allosteric modulator (PAM) of the M1 muscarinic receptor?

- Methodological Answer :

- SAR Studies : Replace the hydroxyl group with methoxy or acetyloxy moieties to assess hydrogen bonding requirements. Derivatives like (1S,2S)-2-Methoxycyclohexanol (CAS 134108-92-2) show reduced potency, indicating hydroxyl criticality .

- P-gp Efflux Mitigation : Use logP calculations and in vitro assays (e.g., Caco-2 permeability) to identify analogs with reduced P-glycoprotein substrate activity. Isoquinoline derivatives (e.g., compound 5c) retain potency while evading efflux .

Q. What strategies resolve contradictions in reported melting points of stereoisomeric derivatives?

- Methodological Answer : Discrepancies (e.g., 172–175°C for trans-2-Aminocyclohexanol hydrochloride vs. 186–190°C for cis-isomers) arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent traces .

Q. How can researchers optimize the yield of this compound hydrochloride in scaled-up syntheses?

- Methodological Answer :

- Reaction Monitoring : Track intermediates via LC-MS to identify bottlenecks (e.g., incomplete nitroacrylate cyclization).

- Salt Formation : Use HCl gas instead of aqueous HCl to precipitate the hydrochloride salt, improving crystallinity and yield (≥94% purity reported) .

Q. What in vivo models are appropriate for evaluating CNS penetration of this compound-based modulators?

- Methodological Answer :

- Mouse Contextual Fear Conditioning (CFC) : Assess cognitive enhancement via fear memory retention.

- CSF Sampling : Measure compound levels in rat cerebrospinal fluid to confirm blood-brain barrier penetration. Compounds with logD < 2.5 and molecular weight <400 Da typically show better CNS bioavailability .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistencies in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Compare protocols for receptor binding (e.g., CHO-K1 cells vs. HEK293) and buffer conditions (pH, divalent cations).

- Control Compounds : Use reference standards like acetylcholine or oxotremorine-M to normalize potency values .

Q. Why do certain this compound analogs exhibit hERG channel inhibition, and how can this be minimized?

- Methodological Answer :

- Computational Modeling : Perform molecular docking to identify interactions with hERG’s hydrophobic pockets.

- Structural Tweaks : Introduce polar groups (e.g., pyran 4o) to reduce lipophilicity, lowering hERG inhibition (IC₀ >15 µM achieved) .

Propriétés

IUPAC Name |

(1S,2S)-2-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMCFTMVQORYJC-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74111-21-0 | |

| Record name | (1S,2S)-2-aminocyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.